4-(Butylsulfonyl)phenylboronic acid
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Overview
Description
4-(Butylsulfonyl)phenylboronic acid is a chemical compound with the formula C10H15BO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a boronic acid group, which is further substituted with a butylsulfonyl group . The molecular weight of this compound is 242.1000 g/mol .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their ability to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This unique chemistry has led to their utility in various sensing applications .Scientific Research Applications
Catalysis and Fine Chemical Synthesis
4-(Butylsulfonyl)phenylboronic acid and its derivatives are extensively utilized in catalysis, playing a crucial role in the synthesis of fine chemicals. For instance, the encapsulation of Pd-nanoparticles within a polymeric framework has demonstrated significant efficacy in catalyzing selective hydrogenation and Suzuki cross-coupling reactions. This application underscores the potential of phenylboronic acid derivatives in enhancing the selectivity and efficiency of chemical transformations, crucial for the production of various fine chemicals (Nemygina et al., 2016).
Advanced Material Development
The development of advanced materials leverages the unique properties of phenylboronic acid derivatives. For example, phenylboronic acid-functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which are used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This application demonstrates the capability of phenylboronic acid derivatives in creating novel materials with specific functions, including bioimaging and therapeutic interventions (Li & Liu, 2021).
Pharmaceutical and Chemical Engineering
Phenylboronic acid and its derivatives have found widespread applications in pharmaceutical and chemical engineering due to their ability to form reversible complexes with polyol compounds. This characteristic makes them suitable for use in self-regulated insulin delivery systems, tissue engineering, separation, and sensor systems. The versatility of phenylboronic acid derivatives in these applications highlights their potential for further developments in pharmaceutical and chemical engineering fields (Chu Liang-yin, 2006).
Bio-Application Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have emerged as a paradigm for advanced bio-application. These materials exploit the unique chemistry of phenylboronic acid to interact with glucose and sialic acid, enabling their use in drug delivery systems and biosensors. The review by Lan & Guo (2019) emphasizes the significant advances in the fabrication of these nanomaterials and their potential applications, underscoring the innovative approach to diagnostic and therapeutic solutions (Lan & Guo, 2019).
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and carbon-based substrates in these reactions.
Mode of Action
The mode of action of 4-(Butylsulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring a carbon group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound would likely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature .
Safety and Hazards
Future Directions
Boronic acids are increasingly being utilized in diverse areas of research due to their unique chemical properties . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . As such, the future directions for 4-(Butylsulfonyl)phenylboronic acid will likely follow these trends.
Properties
IUPAC Name |
(4-butylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYIKCBEZABIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675228 |
Source
|
Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-02-4 |
Source
|
Record name | B-[4-(Butylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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